molecular formula C19H41NO3S B014214 N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate CAS No. 14933-09-6

N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

Cat. No. B014214
CAS RN: 14933-09-6
M. Wt: 363.6 g/mol
InChI Key: BHATUINFZWUDIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate and related compounds often involves the alkylation of N,N-dimethyl-1-propanamine followed by sulfonation. A detailed protocol has been described for the dehydrative synthesis of related sulfonamide compounds, highlighting the versatility of sulfonamide chemistry in creating various functional materials (Kharkov University Bulletin Chemical Series, 2020).

Molecular Structure Analysis

Molecular dynamics studies have provided insights into the molecular structure of this compound, particularly when adsorbed at the air/water interface. These studies reveal the formation of closely packed monolayers, with sulfonic groups interacting strongly with water molecules due to their hydrophilic nature. Such interactions are crucial for understanding the surfactant's behavior in different environments (Journal of Dispersion Science and Technology, 2016).

Chemical Reactions and Properties

This compound participates in various chemical reactions due to its surfactant nature. Its zwitterionic form affects the oxidation of organic sulfides in aqueous micelles, demonstrating the surfactant's role in modulating reaction environments and rates. These properties are particularly evident in reactions involving peroxymonosulfate and periodate ions (Journal of Colloid and Interface Science, 1995).

Physical Properties Analysis

The physical properties of this compound, such as its critical micelle concentration and the formation of micelles in solution, are of significant interest. The surfactant's ability to form micelles in various solvents, including water-ethylene glycol mixtures, has been thoroughly investigated, providing valuable insights into its behavior in mixed solvent systems (Langmuir: the ACS journal of surfaces and colloids, 2005).

Chemical Properties Analysis

The chemical properties of this compound, including its interactions with ions and its role in facilitating various chemical reactions, are crucial for its applications in scientific research. Its use in ion chromatography as a dynamic stationary phase for the simultaneous separation of inorganic cations and anions showcases its versatility and the complex interplay of its zwitterionic nature with charged species (Journal of Liquid Chromatography & Related Technologies, 1997).

Scientific Research Applications

  • Cancer Therapy and Bioimaging : Sulfobetaine-stabilized Cu2O nanoparticles, which include N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, show potential in cancer therapy and bioimaging. These nanoparticles can inhibit cancer cell proliferation due to their unique properties (Woźniak-Budych et al., 2017).

  • Mitochondrial Studies : Sulfobetaines are effective inhibitors of mitochondrial carnitine-acylcarnitine translocase. This quality is beneficial for estimating mitochondrial carnitine content during isolation, highlighting its significance in biochemical research (Parvin, Goswami & Pande, 1980).

  • Mass Spectrometry : In electrospray mass spectrometry, sulfobetaines, including this compound, are identified for their specific properties. This application is vital in analytical chemistry for identifying various compounds (Yang-Boja, Defilippes & Fales, 2000).

  • Micellar Solutions and Rheology : In rheological studies, systems made of this compound, anionic surfactants, and brine form wormlike micelles, influencing the shear-thickening transition. This is important in understanding fluid dynamics in various industrial and scientific applications (López‐Diaz et al., 2010).

  • Surfactant Kinetics : The behavior of micellar solutions of sulfobetaine surfactants in water-ethylene glycol mixtures shows significant thermodynamic and structural changes. These changes control micellar kinetic effects in reactions, useful in chemical kinetics and reaction engineering studies (Graciani et al., 2005).

  • Separation and Analysis in Chromatography : Improved high-performance liquid chromatography (HPLC) methods use sulfobetaines for effective separation and quantification of alkyl sulfobetaine-type detergents. This application is crucial in biological and clinical studies for analyzing complex mixtures (Zanna & Haeuw, 2007).

  • Chemical Reactions in Micellar Solutions : Sulfobetaine micelles have been found to inhibit the oxidations of organic sulfides. However, slow residual reactions persist due to charge interactions at micellar surfaces, providing insights into reaction dynamics in micellar media (Blasko, Bunton & Foroudian, 1995).

Safety and Hazards

N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is slightly hazardous in case of skin contact (irritant), ingestion, and inhalation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It should be stored in a dry, cool, and well-ventilated place under an inert atmosphere, and protected from moisture .

Future Directions

N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate has been used in research for evaluating structural changes in proteins in mixed systems of ionic and zwitterionic surfactants . It has also been used in studies investigating the interactions between ionic liquids and zwitterionic surfactants . These studies suggest potential future directions for the use of this compound in various applications.

properties

IUPAC Name

3-[dimethyl(tetradecyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2,3)18-16-19-24(21,22)23/h4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHATUINFZWUDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074538
Record name N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
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URL https://comptox.epa.gov/dashboard/DTXSID2074538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14933-09-6
Record name Zwittergent 3-14
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14933-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zwittergent 3-14
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Source EPA DSSTox
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Record name Dimethyl(3-sulphonatopropyl)tetradecylammonium
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Record name Sulfobetaine 14
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
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Reactant of Route 5
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Q & A

A: Zwittergent 3-14 effectively solubilizes membrane proteins by disrupting lipid bilayers and coating hydrophobic regions of the proteins. This prevents aggregation and maintains protein solubility. [, , ]

A: While Zwittergent 3-14 is considered relatively mild, its effect on protein activity is case-dependent. Some studies show retention of activity in solubilized proteins [, , , ], while others report alterations in enzyme kinetics [, ].

A: Yes, Zwittergent 3-14-solubilized proteins can be reconstituted into proteoliposomes, enabling functional studies of membrane proteins in a controlled environment. []

A: The molecular formula of Zwittergent 3-14 is C19H41NO3S. It has a molecular weight of 363.6 g/mol. []

A: Zwittergent 3-14 is advantageous due to its non-denaturing properties and compatibility with various chromatographic techniques, including ion exchange and gel filtration. [, , ]

A: Yes, Zwittergent 3-14 can be used in refolding protocols for recombinant proteins initially expressed as inclusion bodies. [, ]

ANone: Zwittergent 3-14 is not known to have intrinsic catalytic activity. It is primarily used as a solubilizing agent for membrane proteins and in refolding protocols.

A: Studies on Surfactin/betaine/PAM mixtures indicate that the length of the alkyl chain in betaines significantly impacts their interaction with the polymer. []

ANone: Zwittergent 3-14 is generally stable in solution, but specific information regarding its stability under various conditions was not found in the provided papers.

ANone: The provided research focuses on the biochemical and biophysical applications of Zwittergent 3-14. Information regarding its pharmacological properties, toxicity, and related aspects was not found within these papers.

A: Several alternatives exist, including other zwitterionic detergents (e.g., CHAPS), non-ionic detergents (e.g., Triton X-100, octylglucoside), and anionic detergents (e.g., deoxycholate). The choice of detergent depends on the specific application and target protein. [, , , , ]

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